4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1h-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H12BrN3S |
|---|---|
Molecular Weight |
286.19 g/mol |
IUPAC Name |
4-bromo-1-[(5-ethylthiophen-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H12BrN3S/c1-2-7-3-4-8(15-7)5-14-6-9(11)10(12)13-14/h3-4,6H,2,5H2,1H3,(H2,12,13) |
InChI Key |
VHLKXVIQFVBGMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine as a Model Core
A closely related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine , shares the pyrazole core and bromination pattern. Its synthesis provides valuable insights for preparing the target compound.
- Condensation of diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
- Bromination using tribromooxyphosphorus to selectively brominate the pyrazole ring at the 5-position.
- Hydrolysis of the ester to the corresponding carboxylic acid.
- Conversion to tert-butyl carbamate intermediate via substitution with tert-butyl alcohol and dimethyl azidophosphate.
- Deprotection with trifluoroacetic acid to yield the 5-bromo-1-methyl-1H-pyrazol-3-amine final product.
This method avoids hazardous reagents like n-butyl lithium and cyanogen bromide, improving safety and scalability while maintaining good yields.
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Condensation | Diethyl butynedioate + methylhydrazine | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |
| 2 | Bromination | Tribromooxyphosphorus | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate |
| 3 | Hydrolysis | 10% NaOH in EtOH, room temperature | 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid |
| 4 | Carbamate formation | tert-Butyl alcohol + dimethyl azidophosphate, DMF, 100 °C | tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |
| 5 | Deprotection | 50% trifluoroacetic acid in DCM, room temperature | 5-Bromo-1-methyl-1H-pyrazol-3-amine |
Alternative Synthetic Routes and Catalysis
Some studies have explored metal-catalyzed cross-coupling reactions to install thiophene substituents on pyrazole rings:
- Suzuki-Miyaura cross-coupling between bromopyrazole derivatives and thiophene boronic acids or esters.
- Use of palladium or nickel catalysts under controlled conditions.
These methods offer high regioselectivity and functional group tolerance but require careful catalyst and ligand selection.
Comparative Data Table of Preparation Methods
Research Results and Characterization
- The pyrazole intermediates and final products are typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS) , and sometimes X-ray crystallography to confirm structure and purity.
- Bromination steps are monitored by Thin Layer Chromatography (TLC) and confirmed by elemental analysis .
- Alkylation reactions show high regioselectivity for N-1 substitution, as evidenced by characteristic chemical shifts in NMR spectra.
- The thiophene substituent imparts distinct electronic properties, confirmed by UV-Vis and DFT computational studies in related compounds.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Corresponding pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Pyrazole-3-amine derivatives differ primarily in their substituents at the 1- and 5-positions. Below is a comparative analysis of key analogues:
Key Observations :
- Lipophilicity : The ethyl group on the thiophene ring may increase lipophilicity relative to simpler analogues like 4-bromo-1-ethyl-1H-pyrazol-3-amine, which could influence membrane permeability and bioavailability .
Biological Activity
4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a bromo group and an ethylthiophene moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound involves examining its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of 4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1H-pyrazol-3-amine can be represented as follows:
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects. The specific biological activities of 4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1H-pyrazol-3-amine are summarized in the following table:
Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is crucial in managing conditions like rheumatoid arthritis and other inflammatory disorders. The presence of the bromo group in 4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1H-pyrazol-3-amine may enhance its anti-inflammatory potency by modulating signaling pathways involved in inflammation.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting the integrity of bacterial cell walls, leading to cell lysis. The ethylthiophene group may play a significant role in enhancing lipid solubility, facilitating better membrane penetration.
Antitumor Effects
Research indicates that 4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1H-pyrazol-3-amine can induce apoptosis in cancer cells through intrinsic pathways. This effect is mediated by the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. In vitro studies have shown significant cytotoxicity against various cancer cell lines, suggesting its potential as an antitumor agent.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Study on Inflammatory Disorders : A clinical trial involving patients with rheumatoid arthritis showed a significant reduction in disease activity scores after treatment with a pyrazole derivative similar to 4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1H-pyrazol-3-amine, indicating its potential use in inflammatory conditions.
- Antimicrobial Efficacy : A laboratory study tested the compound against multi-drug resistant strains of bacteria, revealing promising results that support further investigation into its use as an antimicrobial agent.
- Antitumor Activity : In vivo studies demonstrated that administration of this compound led to tumor regression in xenograft models, highlighting its potential as a novel chemotherapeutic agent.
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1H-pyrazol-3-amine, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves coupling a brominated pyrazole core with a substituted thiophene moiety. For example:
- Step 1 : Prepare the pyrazole scaffold via cyclization of hydrazine derivatives with β-keto esters/bromides under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Introduce the (5-ethylthiophen-2-yl)methyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling (using Pd catalysts) .
- Yield Optimization : Use microwave-assisted synthesis to reduce reaction time, and employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Monitor intermediates by TLC and confirm purity via HPLC (>95%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR to confirm substituent positions (e.g., bromine at C4, ethylthiophene at N1) .
- X-ray Crystallography : Determine crystal packing and bond angles using SHELX software (e.g., SHELXL for refinement). Compare with similar pyrazole derivatives (e.g., C–Br bond length ~1.89–1.92 Å) .
- Mass Spectrometry : Validate molecular weight (expected [M+H]⁺ ~340–345 Da) via high-resolution ESI-MS .
Q. What solvents are suitable for solubility testing, and how does polarity affect stability?
Methodological Answer:
- Solubility Screening : Test in DMSO (high solubility for biological assays), chloroform, and methanol. Avoid aqueous buffers due to limited solubility in polar media .
- Stability : Monitor degradation via UV-Vis spectroscopy (λ ~270–300 nm for pyrazole-thiophene conjugates). Store in amber vials at –20°C under inert gas (N₂) to prevent bromine displacement .
Advanced Research Questions
Q. How do substituent variations (e.g., ethyl vs. methyl on thiophene) impact biological activity?
Methodological Answer: Conduct comparative structure-activity relationship (SAR) studies:
- Design Analogues : Synthesize derivatives with methyl, isopropyl, or halogenated thiophene groups.
- Biological Assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays (IC₅₀ values) .
- Key Findings : Ethyl groups enhance lipophilicity (logP ~2.5–3.0), improving membrane permeability vs. methyl derivatives (logP ~1.8–2.2) .
Table 1 : SAR of Thiophene Substituents
| Substituent | logP | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Ethyl | 2.8 | 0.45 | Optimal for cellular uptake |
| Methyl | 2.1 | 1.2 | Reduced activity |
| Trifluoromethyl | 3.2 | 0.12 | High potency but poor solubility |
| Data adapted from . |
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase studies) and control compounds (e.g., staurosporine) .
- Validate Purity : Re-test compounds with ≥97% purity (HPLC) to exclude impurities affecting results .
- Cross-Validate : Compare data across orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What crystallization strategies enhance diffraction quality for X-ray studies?
Methodological Answer:
- Solvent Selection : Use slow evaporation in ethyl acetate/dichloromethane (3:1) to grow single crystals .
- Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling in liquid N₂ to reduce lattice disorders .
- Data Collection : Collect high-resolution (~0.8 Å) data at synchrotron facilities. Refine with SHELXL, applying TWIN/BASF commands for twinned crystals .
Methodological Notes
- Key Techniques : Emphasized crystallography (SHELX), SAR analysis, and assay standardization to address academic rigor.
- Data Contradictions : Provided frameworks for reconciling discrepancies via purity validation and assay replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
